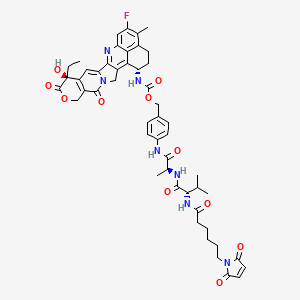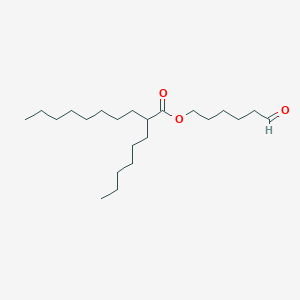
6-Oxohexyl 2-hexyldecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for 6-Oxohexyl 2-hexyldecanoate are not extensively detailed in the available literature. it is known that this compound can be synthesized through esterification reactions involving hexyl and decanoic acid derivatives . Industrial production methods typically involve the use of controlled reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
6-Oxohexyl 2-hexyldecanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Oxohexyl 2-hexyldecanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying lipid behavior.
Biology: It is used in the study of lipid metabolism and as a component in liposome formulations for drug delivery.
Medicine: It is used in the development of drug delivery systems, particularly for targeting specific tissues or cells.
Industry: It is used in the formulation of cosmetics and personal care products due to its lipid properties
Mechanism of Action
The mechanism by which 6-Oxohexyl 2-hexyldecanoate exerts its effects involves its interaction with lipid membranes. It can integrate into lipid bilayers, altering their properties and facilitating the delivery of drugs to specific targets. The molecular targets and pathways involved include lipid transport proteins and membrane receptors .
Comparison with Similar Compounds
6-Oxohexyl 2-hexyldecanoate can be compared with other lipid-based compounds used in drug delivery, such as:
Phospholipids: These are commonly used in liposome formulations and have similar properties in terms of membrane integration and drug delivery.
Fatty Acid Esters: These compounds also have lipid properties and are used in various applications, including cosmetics and pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which allows for targeted drug delivery and integration into lipid membranes .
Properties
CAS No. |
1849616-54-1 |
|---|---|
Molecular Formula |
C22H42O3 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
6-oxohexyl 2-hexyldecanoate |
InChI |
InChI=1S/C22H42O3/c1-3-5-7-9-10-14-18-21(17-13-8-6-4-2)22(24)25-20-16-12-11-15-19-23/h19,21H,3-18,20H2,1-2H3 |
InChI Key |
YUMIMGCWWZGECY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B12405844.png)
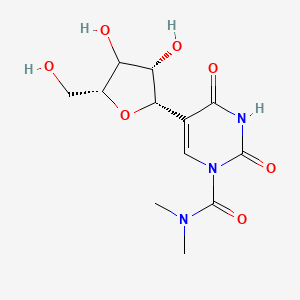
![5-[2-[(6-aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12405867.png)
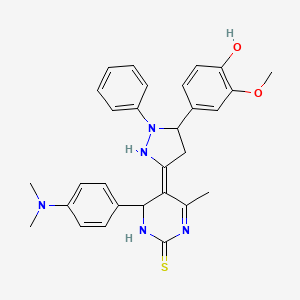
![2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12405891.png)

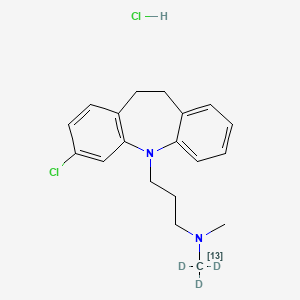
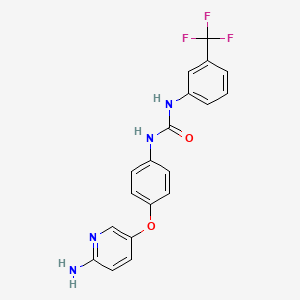
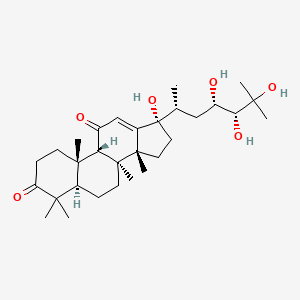

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one](/img/structure/B12405929.png)
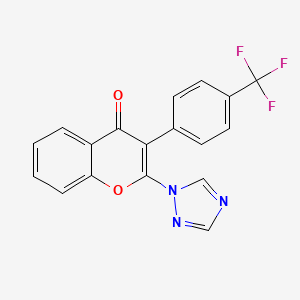
![1-[(2R,3R,5S)-5-[bis(4-methoxyphenyl)-phenylmethoxy]-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405933.png)
